3-(3-Bromophenyl)-1-ethylpiperazine-2,5-dione
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Overview
Description
3-(3-Bromophenyl)-1-ethylpiperazine-2,5-dione is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a piperazine ring, which is further substituted with an ethyl group and a dione moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-ethylpiperazine-2,5-dione typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the formation of the piperazine ring and subsequent functionalization. For instance, the starting material can be a brominated benzene derivative, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired piperazine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1-ethylpiperazine-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Cyclization Reactions: The piperazine ring can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation reactions can produce ketones or carboxylic acids.
Scientific Research Applications
3-(3-Bromophenyl)-1-ethylpiperazine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and heterocyclic compounds.
Biological Studies: Researchers use this compound to study its biological activity and potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1-ethylpiperazine-2,5-dione involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-1-ethylpiperazine-2,5-dione: Similar structure but with the bromine atom at the para position.
3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
3-(3-Bromophenyl)-1-ethylpiperazine-2,5-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the meta position and the ethyl group on the piperazine ring can result in distinct chemical properties and interactions compared to its analogs .
Properties
Molecular Formula |
C12H13BrN2O2 |
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Molecular Weight |
297.15 g/mol |
IUPAC Name |
3-(3-bromophenyl)-1-ethylpiperazine-2,5-dione |
InChI |
InChI=1S/C12H13BrN2O2/c1-2-15-7-10(16)14-11(12(15)17)8-4-3-5-9(13)6-8/h3-6,11H,2,7H2,1H3,(H,14,16) |
InChI Key |
TYJKLMUQOHIAFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(=O)NC(C1=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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